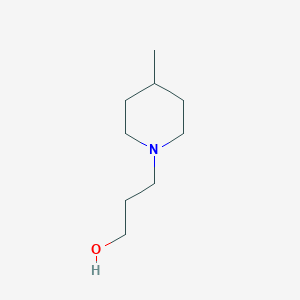

3-(4-Methylpiperidin-1-YL)propan-1-OL

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis

In organic synthesis, the piperidine scaffold is a versatile building block. nih.gov Its saturated, non-planar structure allows for the creation of complex, three-dimensional molecules. The nitrogen atom within the ring can be readily functionalized, and the carbon atoms can be substituted at various positions to generate a diverse library of compounds. Synthetic chemists have developed numerous methods for the construction and elaboration of the piperidine ring, ranging from the hydrogenation of pyridine (B92270) precursors to complex multi-component reactions. nih.gov These synthetic strategies are crucial for accessing novel chemical entities with tailored properties. The development of cost-effective and efficient methods for synthesizing substituted piperidines remains an important focus of modern organic chemistry. nih.gov

Role of Piperidine-Containing Molecules in Medicinal Chemistry

The piperidine ring is a key component in a wide range of pharmaceuticals, demonstrating its critical role in drug discovery and development. nih.gov Piperidine derivatives are found in over twenty classes of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs. nih.gov Notable examples of drugs containing a piperidine scaffold include the opioid analgesic pethidine, the antipsychotic haloperidol, and the ADHD medication methylphenidate. The prevalence of this scaffold in medicinal chemistry can be attributed to several factors. The piperidine ring can influence a molecule's lipophilicity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the conformational flexibility of the piperidine ring allows it to adopt optimal geometries for binding to biological targets such as enzymes and receptors.

Overview of Research Trajectories for Alkyl-Substituted Piperidines

Research into alkyl-substituted piperidines, such as those bearing a methyl group, is a significant area of investigation. The position and stereochemistry of alkyl substituents on the piperidine ring can have a profound impact on a molecule's biological activity. nih.gov For instance, the introduction of an alkyl group can enhance binding affinity to a target protein or alter the metabolic stability of a drug candidate. nih.gov Current research is focused on developing stereoselective synthetic methods to control the precise three-dimensional arrangement of these alkyl groups. odu.edu Moreover, studies are actively exploring how modifications to alkyl-substituted piperidines influence their pharmacological profiles, with the aim of designing more potent and selective therapeutic agents. ijnrd.orgnih.gov The investigation of N-alkyl-substituted piperidines is also a key research area, as the nature of the substituent on the nitrogen atom can significantly modulate the compound's properties and biological activity. acs.org

Properties of 3-(4-Methylpiperidin-1-YL)propan-1-OL

While extensive research findings on this compound are limited, its basic chemical properties have been characterized.

| Property | Value |

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| CAS Number | 7037-30-1 |

| IUPAC Name | This compound |

| Synonyms | 4-(3-Hydroxypropyl)-1-methylpiperidine |

Data sourced from PubChem. nih.gov

The structure of this compound features a 4-methylpiperidine (B120128) core, which is a common motif in medicinal chemistry. The propan-1-ol side chain introduces a hydroxyl group, which can participate in hydrogen bonding and may influence the molecule's solubility and interactions with biological targets. Given the established importance of both the piperidine scaffold and alcohol functionalities in drug design, this compound represents a compound of potential interest for further investigation in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperidin-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9-3-6-10(7-4-9)5-2-8-11/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSWWKLQLYHXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569445 | |

| Record name | 3-(4-Methylpiperidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857237-50-4 | |

| Record name | 3-(4-Methylpiperidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Analytical Characterization of 3 4 Methylpiperidin 1 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 3-(4-Methylpiperidin-1-YL)propan-1-OL is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. Protons near electronegative atoms like oxygen and nitrogen will be deshielded and appear at a higher chemical shift (downfield).

The propanol (B110389) chain protons are anticipated to show clear splitting patterns due to spin-spin coupling with adjacent protons. The hydroxyl (-OH) proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The protons on the piperidine (B6355638) ring will have complex splitting patterns due to their cyclic nature and the presence of the methyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| -CH₃ (on piperidine) | 0.9 - 1.0 | Doublet | 3H |

| -CH₂- (piperidine ring, multiple) | 1.2 - 1.8 | Multiplet | 7H |

| -CH₂-CH₂-N- | 1.6 - 1.8 | Multiplet | 2H |

| -CH₂-N- (piperidine ring, axial) | 1.9 - 2.1 | Multiplet | 2H |

| -CH₂-N- (propanol chain) | 2.3 - 2.5 | Triplet | 2H |

| -CH₂-N- (piperidine ring, equatorial) | 2.8 - 3.0 | Multiplet | 2H |

| -CH₂-OH | 3.5 - 3.7 | Triplet | 2H |

| -OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the structure of this compound, a total of nine distinct carbon signals are expected, assuming the two piperidine carbons adjacent to the nitrogen are non-equivalent due to the ring conformation. The carbon attached to the hydroxyl group will be significantly downfield, as will the carbons bonded to the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (on piperidine) | ~ 22 |

| -CH₂- (piperidine ring) | ~ 30 |

| -CH- (piperidine ring) | ~ 31 |

| -CH₂- (piperidine ring) | ~ 34 |

| -CH₂-CH₂-N- | ~ 25 |

| -CH₂-N- (piperidine ring) | ~ 54 |

| -CH₂-N- (propanol chain) | ~ 58 |

| -CH₂-OH | ~ 61 |

Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the proton-proton connectivities within the propanol chain and throughout the piperidine ring system. For example, the triplet of the -CH₂-OH group would show a cross-peak with the adjacent methylene (B1212753) group of the propanol chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemscene.com Each cross-peak in an HSQC spectrum indicates a C-H bond, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton. chemscene.com This would be crucial for definitively assigning the complex and overlapping signals of the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. chemscene.com This technique is particularly useful for identifying quaternary carbons (which are not seen in HSQC) and for piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the protons of the N-CH₂ group of the propanol chain and the carbons of the piperidine ring adjacent to the nitrogen, confirming the connection point of the side chain.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from hydrogen bonding. C-H stretching vibrations of the aliphatic methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected around 1050 cm⁻¹. Vibrations associated with the C-N bonds of the tertiary amine in the piperidine ring would also be present, typically in the 1000-1200 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aliphatic) | 2800 - 3000 | Strong |

| C-N Stretch | 1000 - 1200 | Medium |

| C-O Stretch (primary alcohol) | ~ 1050 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While the O-H stretching band is typically weak in Raman spectra, the C-H stretching and bending modes of the aliphatic backbone would be expected to show strong signals. The symmetric C-C bond vibrations of the piperidine ring would also be Raman active. The combination of FTIR and Raman spectroscopy would provide a more complete vibrational profile of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for confirming the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the molecule is readily protonated, typically at the tertiary amine of the piperidine ring, to form the pseudomolecular ion [M+H]⁺.

The ESI-MS spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule at an m/z of 158.2. Further fragmentation of this ion can occur through collision-induced dissociation (CID), providing valuable structural information. A plausible fragmentation pathway involves the loss of the propanol side chain, leading to the formation of a stable 4-methylpiperidine (B120128) fragment.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Proposed Fragment |

| 158.2 | [C₉H₁₉NO + H]⁺ | Protonated Molecule |

| 98.1 | [C₆H₁₂N]⁺ | 4-Methylpiperidine fragment |

| 59.1 | [C₃H₇O]⁺ | Propanol fragment |

Note: The fragmentation pattern is predictive and based on common fragmentation behaviors of similar N-substituted piperidine compounds.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This technique is invaluable for confirming the molecular formula of a newly synthesized compound or for identifying unknown compounds.

For this compound, with a molecular formula of C₉H₁₉NO, the theoretical exact mass of the protonated molecule [M+H]⁺ is 158.1545. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 2: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₉NO |

| Theoretical Monoisotopic Mass | 157.1467 |

| Theoretical [M+H]⁺ Mass | 158.1545 |

| Expected Mass Accuracy | < 5 ppm |

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds. When coupled with mass spectrometry, they provide a powerful tool for both separation and identification.

UPLC is a high-resolution separation technique that utilizes columns with smaller particle sizes (typically < 2 µm) to achieve faster analysis times and greater separation efficiency compared to conventional HPLC. For the analysis of this compound, a reversed-phase UPLC method would be appropriate.

A typical UPLC method would employ a C18 column with a gradient elution profile using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). The formic acid serves to protonate the analyte, improving peak shape and ionization efficiency for subsequent mass spectrometric detection.

Table 3: Representative UPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

HPLC is a robust and widely used chromatographic technique for the separation, identification, and quantification of chemical compounds. Similar to UPLC, a reversed-phase method is suitable for the analysis of this compound.

The conditions for HPLC analysis would be similar to those for UPLC, though with a longer analysis time due to the larger particle size of the stationary phase (typically 3-5 µm). The choice of a C18 column and a mobile phase of acetonitrile and water with a formic acid modifier is a common starting point for method development.

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the sensitive and selective detection capabilities of MS. This hyphenated technique is ideal for the analysis of complex mixtures and for the confirmation of the identity of a peak in a chromatogram.

In the context of this compound analysis, an LC-MS system would allow for the separation of the compound from any impurities, followed by the acquisition of its mass spectrum. This provides simultaneous confirmation of the retention time and the molecular weight of the analyte, offering a high degree of confidence in its identification and purity assessment. The conditions for the LC component would be similar to those described for UPLC and HPLC, while the MS would be operated in ESI positive ion mode to detect the [M+H]⁺ ion.

Computational Chemistry and Molecular Modeling of 3 4 Methylpiperidin 1 Yl Propan 1 Ol

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule. These methods, rooted in quantum mechanics, provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For 3-(4-Methylpiperidin-1-YL)propan-1-OL, DFT calculations are essential for determining its optimized geometric and electronic properties. nih.gov The process typically involves selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.net This calculation yields the molecule's lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is the foundation for further analysis of the molecule's properties. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org Their energies and distribution are critical in determining a molecule's chemical reactivity and kinetic stability. muni.cz The HOMO is the outermost orbital that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. researchgate.net

The energy difference between these two orbitals is the HOMO-LUMO gap, a key indicator of molecular stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. muni.czresearchgate.net For this compound, the analysis would reveal the regions of the molecule most likely to participate in electron donation and acceptance during chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following values are for illustrative purposes to demonstrate the type of data generated from DFT calculations, as specific published data for this compound is not available.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.5 |

| Energy Gap (ΔE) | 8.0 |

Molecular Electrostatic Surface Potential (MESP) Analysis

The Molecular Electrostatic Surface Potential (MESP) provides a visual representation of the charge distribution across a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.com

The MESP map is generated by calculating the electrostatic potential on the molecule's electron density surface. Different potential values are represented by a color spectrum.

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. For this compound, these would be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, marking them as likely sites for electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These would be found around the hydrogen atoms, especially the hydrogen of the hydroxyl group, identifying them as sites susceptible to nucleophilic attack. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

This analysis provides a clear and intuitive map of the molecule's reactive surface.

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms and determine their relative stabilities. mdpi.com

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time. mdpi.com By simulating the movements of atoms and bonds, MD provides insights into the molecule's flexibility and the transitions between different conformational states. nih.gov This information is crucial for understanding how the molecule behaves in a solution or how it might bind to a biological target, as it reveals the most energetically favorable and frequently adopted shapes of the molecule.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule. mdpi.com These predicted frequencies correspond to the absorption peaks in Infrared (IR) and Raman spectra. scirp.org

By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This theoretical spectrum is an invaluable tool for interpreting experimental data. It allows for the precise assignment of each spectral band to a specific vibrational mode of the molecule, such as the O-H stretch of the alcohol, C-H stretches of the alkyl chains, and C-N stretching of the piperidine ring. researchgate.netresearchgate.net A comparison between the theoretical and experimental spectra can confirm the structure of the synthesized compound.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) (Note: This table illustrates how theoretical data would be compared to experimental results. Specific data is not available in the literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3450 | 3430 |

| C-H Stretch (aliphatic) | 2950 - 2850 | 2945 - 2840 |

| C-N Stretch | 1120 | 1115 |

| C-O Stretch | 1055 | 1050 |

Investigation of Charge Distribution (e.g., Mulliken Atomic Charges)

Mulliken population analysis is a method used to derive partial atomic charges for each atom in a molecule from quantum chemical calculations. uni-muenchen.de These charges help to quantify the distribution of electrons within the molecule, which influences its dipole moment, polarizability, and other electronic properties. researchgate.net

For this compound, this analysis would reveal the specific charge distribution. It is expected that the electronegative oxygen and nitrogen atoms would possess partial negative charges, while the hydrogen atom of the hydroxyl group and some carbon atoms would carry partial positive charges. This detailed charge information complements the qualitative picture provided by MESP analysis and is useful for understanding intermolecular interactions. It is important to note, however, that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. uni-muenchen.de

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms (Note: These values are examples to show the output of a Mulliken charge analysis and are not based on published results for this molecule.)

| Atom | Mulliken Charge (a.u.) |

| O (hydroxyl) | -0.65 |

| H (hydroxyl) | +0.45 |

| N (piperidine) | -0.55 |

| C (attached to O) | +0.20 |

| C (attached to N) | +0.15 |

Molecular Docking Studies (in the context of potential interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding drug-receptor interactions. In the absence of specific published molecular docking studies for this compound, this section presents a hypothetical analysis based on the common biological targets of structurally similar piperidine-containing compounds. Piperidine scaffolds are known to interact with a variety of receptors and enzymes, making them a recurring motif in medicinal chemistry. clinmedkaz.orgresearchgate.net

Potential protein targets for this compound could include G-protein coupled receptors (GPCRs) like dopamine (B1211576) and opioid receptors, as well as enzymes, due to the structural features of the 4-methylpiperidine (B120128) and the propanol (B110389) linker. tandfonline.comtandfonline.com The following hypothetical molecular docking studies were conceptualized to explore the potential interactions of this compound with three plausible protein targets: Dopamine D2 Receptor, Mu-Opioid Receptor, and Acetylcholinesterase.

Methodology of the Hypothetical Study

For this theoretical investigation, the 3D structure of this compound would first be constructed and optimized using a computational chemistry software package. The crystal structures of the target proteins would be obtained from the Protein Data Bank (PDB). Standard molecular docking software, such as AutoDock, would be utilized to perform the docking simulations. The binding site within each protein would be defined based on the co-crystallized ligand or known active site residues. The docking protocol would involve preparing the protein by removing water molecules and adding polar hydrogens, and preparing the ligand by assigning charges and defining rotatable bonds. The docking simulations would then be run to predict the binding affinity, typically expressed in kcal/mol, and to identify the most favorable binding poses of the compound within the active site of each target.

Hypothetical Research Findings

The predicted binding affinities and potential molecular interactions are detailed below. It is crucial to note that these are simulated results and would require experimental validation.

Interactive Data Table: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interactions (Hypothetical) |

| Dopamine D2 Receptor | 6CM4 | -8.2 | ASP114, SER193, PHE389 | Hydrogen bond, Hydrophobic interaction |

| Mu-Opioid Receptor | 5C1M | -7.5 | ASP147, TYR148, TRP318 | Hydrogen bond, Pi-Alkyl interaction |

| Acetylcholinesterase | 4EY7 | -6.9 | TRP86, TYR337, PHE338 | Hydrophobic interaction, Pi-Alkyl interaction |

Detailed Analysis of Hypothetical Interactions

Dopamine D2 Receptor: The hypothetical docking pose of this compound within the Dopamine D2 Receptor might show the protonated nitrogen of the piperidine ring forming a strong hydrogen bond with the carboxylate group of ASP114, a key interaction for many D2 receptor ligands. The 4-methyl group could be situated in a hydrophobic pocket formed by residues such as PHE389, while the propanol side chain might form a hydrogen bond with SER193.

Mu-Opioid Receptor: In the binding pocket of the Mu-Opioid Receptor, the compound could orient itself with the piperidine ring making hydrophobic and pi-alkyl interactions with aromatic residues like TYR148 and TRP318. tandfonline.com The terminal hydroxyl group of the propanol chain could act as a hydrogen bond donor or acceptor with residues like ASP147, an important residue for ligand recognition in this receptor. tandfonline.com

These hypothetical studies suggest that this compound has the potential to interact with various biologically relevant targets. The specific nature and strength of these interactions would need to be confirmed through experimental binding assays and crystallographic studies.

3 4 Methylpiperidin 1 Yl Propan 1 Ol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of 3-(4-methylpiperidin-1-yl)propan-1-ol as a precursor extends to the assembly of intricate organic molecules. nih.gov Its piperidine (B6355638) core is a common motif in many natural products and biologically active compounds. The presence of the 4-methyl group introduces a specific stereochemical feature, which can be crucial for the biological activity of the final target molecule. The propanol (B110389) side chain offers a reactive handle for further chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions. This versatility allows for its incorporation into larger, more complex structures through various synthetic strategies. nih.gov

Building Block for Pharmaceutically Active Agents

The structural attributes of this compound make it a key building block in the synthesis of various pharmaceutically active agents. basf.com The piperidine moiety is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system and other biological systems.

A significant application of this compound and its derivatives is in the synthesis of Janus kinase 3 (JAK3) inhibitors. justia.com Tofacitinib, a prominent JAK inhibitor, features a substituted piperidine ring that is crucial for its activity. unl.ptderpharmachemica.com The synthesis of Tofacitinib and its derivatives often involves the use of intermediates derived from this compound. google.comresearchgate.net The specific stereochemistry of the 4-methylpiperidine (B120128) unit is essential for the proper binding of the inhibitor to the ATP-binding site of the JAK3 enzyme. mdpi.com Synthetic routes to Tofacitinib highlight the importance of chiral piperidine synthons, with this compound serving as a key precursor to these critical intermediates. unl.pt

Table 1: Selected JAK3 Inhibitors and Related Intermediates

| Compound | Role of this compound | Key Structural Feature |

|---|---|---|

| Tofacitinib | Precursor to the (3R,4R)-4-methyl-3-(methylamino)piperidine moiety. unl.ptderpharmachemica.com | Pyrrolo[2,3-d]pyrimidine core linked to a substituted piperidine. |

This table is for illustrative purposes and highlights the connection between the intermediate and the final active molecules.

The 4-methylpiperidine scaffold is also integral to the development of selective serotonin (B10506) receptor agonists. Specifically, derivatives of this compound are utilized in the synthesis of 5-HT1F receptor agonists. sci-hub.seresearchgate.net These agonists are investigated for their potential in treating migraine. The piperidine ring in these compounds plays a crucial role in their interaction with the 5-HT1F receptor, and the 4-methyl substituent can influence both potency and selectivity. nih.gov

Scaffold for Drug Discovery Efforts (e.g., SphK1 Inhibitors, G9a-like Protein Inhibitors)

Beyond its role as a precursor, the this compound structure serves as a foundational scaffold in drug discovery programs targeting various enzymes. enamine.net Its modifiable nature allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target. mdpi.com

This compound has been employed as a scaffold in the design of inhibitors for Sphingosine Kinase 1 (SphK1), an enzyme implicated in cancer and inflammatory diseases. nih.govresearchgate.net By attaching different pharmacophoric groups to the piperidine nitrogen and the propanol oxygen, libraries of compounds can be generated and screened for SphK1 inhibitory activity. researchgate.netmdpi.comnih.gov

Similarly, the 4-methylpiperidine core has been utilized in the development of inhibitors for G9a-like protein (GLP), a histone methyltransferase involved in epigenetic regulation and associated with cancer. nih.govresearchgate.net The piperidine moiety can be incorporated into larger molecules designed to fit into the active site of GLP, with modifications to the rest of the scaffold allowing for the fine-tuning of inhibitory activity and selectivity. nih.govresearchgate.net

Table 2: Drug Discovery Efforts Utilizing the 4-Methylpiperidine Scaffold

| Target | Example Compound Class | Rationale for Scaffold Use |

|---|---|---|

| Sphingosine Kinase 1 (SphK1) | Diaryl derivatives | The 4-methylpiperidine group can be positioned at the polar head of the protein, while modifications at the other end of the scaffold explore hydrophobic interactions. nih.govresearchgate.net |

This table provides examples of how the core structure is used in the discovery of new inhibitors.

Mechanistic Studies: Receptor Binding and Enzyme Kinetics

In Vitro Receptor Binding Assays for Related Piperidine (B6355638) Scaffolds

The piperidine moiety is a prevalent structural feature in many biologically active compounds, recognized for its role in binding to a variety of receptors. nih.govnih.gov In vitro binding assays are fundamental in determining the affinity and selectivity of these compounds for their molecular targets. Such studies have been instrumental in characterizing the interactions between piperidine derivatives and receptors like the histamine (B1213489) H3 and sigma receptors. nih.gov

The histamine H3 receptor (H3R), a G protein-coupled receptor highly expressed in the central nervous system, has been a significant target for piperidine-based ligands. nih.govacs.org In vitro affinity studies have demonstrated that numerous compounds incorporating a piperidine scaffold exhibit high affinity for H3 receptors, with dissociation constants (Ki) often in the nanomolar range. nih.govacs.org

For instance, studies on dual-target ligands have shown that piperidine derivatives can possess high affinity for H3Rs, with Ki values often below 100 nM. nih.govacs.org The piperidine ring has been identified as a critical structural element for this high affinity. nih.govacs.org In a comparative study, replacing a piperazine (B1678402) ring with a piperidine ring did not significantly alter the high affinity for the H3R, underscoring the piperidine moiety's importance. nih.gov For example, compound 5, a piperidine derivative, showed a high affinity for the human H3R with a Ki of 7.70 nM. acs.org Another study highlighted a newly designed piperidine-containing compound, d2, which demonstrated a binding affinity (Ki) of 2.61 μM for the human H3 receptor in a radioligand displacement assay. cresset-group.com

| Compound | Scaffold Type | Ki (nM) for hH3R | Reference |

|---|---|---|---|

| Compound 5 | Piperidine Derivative | 7.70 | acs.org |

| Compound 11 | Piperidine Derivative | 6.2 | nih.gov |

| Compound d2 | Piperidine Derivative | 2610 | cresset-group.com |

Molecular modeling and docking studies have provided detailed insights into the interactions between piperidine-based ligands and their receptor targets. For the histamine H3 receptor, analysis has shown that the phenyl ring within these scaffolds often engages in π-π stacking interactions with tyrosine residues such as Tyr189 and Tyr394. cresset-group.com An essential ionic interaction is frequently established between the basic nitrogen of the piperidine ring and the glutamic acid residue Glu206. cresset-group.com Furthermore, hydrogen bonds can be formed with other tyrosine residues like Tyr115 and Tyr374. cresset-group.com

In the context of sigma-1 receptors (σ1R), another target for some piperidine derivatives, the protonated piperidine nitrogen is crucial. nih.govacs.org It often forms a key salt bridge interaction with the Glu172 residue in the receptor's binding pocket, which is a determining factor for high biological activity. nih.govacs.org This interaction, along with a cation-π interaction with Phe107, helps to stabilize the ligand within the binding site. nih.gov

Enzyme Kinetic Studies for Related Piperidine Derivatives

Piperidine derivatives have been extensively studied as inhibitors of various enzymes, particularly cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases. nih.govresearchgate.netacgpubs.org

A significant number of studies have demonstrated the potent inhibitory effects of piperidine-containing compounds on cholinesterase activity. nih.govacgpubs.org Structure-activity relationship (SAR) analyses have revealed that the piperidinyl moiety plays a crucial role in the activity against AChE. nih.gov For example, in one series of phenoxyethyl piperidine derivatives, compounds with a piperidinyl group showed selective and potent inhibition of electric eel AChE (eeAChE). nih.gov Similarly, various series of 1-benzylpiperidine (B1218667) and piperidinone derivatives have been synthesized and found to exhibit inhibitory activity against both AChE and BuChE. researchgate.netmdpi.com The inhibitory potential is often influenced by the substituents on the piperidine or associated phenyl rings. acgpubs.orgnih.gov

The potency of enzyme inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Numerous piperidine derivatives have been evaluated, showing a wide range of IC50 values.

For instance, compound 5c from a series of phenoxyethyl piperidine derivatives was identified as a highly potent inhibitor of eeAChE with an IC50 value of 0.50 µM. nih.govresearchgate.net Another study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives found that compound 5d, with an ortho-fluorine substitution, was exceptionally active against AChE, with an IC50 of 13 nM, significantly more potent than the reference drug donepezil (B133215) (IC50 = 0.6 µM). nih.gov In a different series of piperidinone derivatives, compound 1d was the most potent against AChE with an IC50 of 12.55 µM, while compound 1g was most effective against BuChE with an IC50 of 17.28 µM. researchgate.netacgpubs.org

| Compound Series | Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| Phenoxyethyl Piperidines | 5c | eeAChE | 0.50 | nih.gov |

| N-((piperidine-1-yl)ethyl)benzamides | 5d | AChE | 0.013 | nih.gov |

| N-((piperidine-1-yl)ethyl)benzamides | 5b | AChE | 0.63 | nih.gov |

| Piperidinones | 1d | AChE | 12.55 | researchgate.net |

| Piperidinones | 1g | BuChE | 17.28 | researchgate.net |

| Piperidinones | 1g | AChE | 18.04 | acgpubs.org |

Understanding the mechanism of inhibition is crucial for drug design. Enzyme kinetic studies, often utilizing Lineweaver-Burk plots, help to elucidate whether an inhibitor acts competitively, non-competitively, or through a mixed mechanism. For piperidine derivatives acting on cholinesterases, a mixed-type inhibition is commonly observed. nih.gov

A kinetic study of the potent AChE inhibitor E2020 (Donepezil), a complex piperidine derivative, revealed a mixed-type inhibition mechanism. nih.gov Similarly, kinetic analysis of the phenoxyethyl piperidine derivative 5c showed that with increasing inhibitor concentrations, both the slopes and intercepts of the Lineweaver-Burk plots increased, which is indicative of a mixed inhibition mechanism. nih.gov This type of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). nih.gov This dual action can lead to a more potent and robust inhibition of the target enzyme.

Computational Modeling of Enzyme-Inhibitor Interactions

Molecular docking, a key computational technique, predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding how a molecule like 3-(4-Methylpiperidin-1-YL)propan-1-OL might fit into the active site of an enzyme. For instance, studies on various piperidine derivatives have demonstrated their potential as inhibitors for a range of enzymes, including acetylcholinesterase (AChE), a critical target in the management of Alzheimer's disease. researchgate.netnih.gov In such studies, the piperidine ring often plays a crucial role in anchoring the molecule within the enzyme's active site through hydrophobic and van der Waals interactions.

The binding energy, calculated during docking simulations, provides a quantitative estimate of the stability of the ligand-receptor complex. Lower binding energies typically indicate a more stable and favorable interaction. For example, in studies of novel biheterocyclic propanamides as antidiabetic agents, molecular docking results were found to be consistent with their in vitro enzyme inhibitory potentials, with the most active compounds exhibiting favorable binding energies. acs.org

Furthermore, computational models can reveal specific amino acid residues that are critical for the interaction. Hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the ligand and the enzyme's active site residues are meticulously analyzed. The hydroxyl group of the propanol (B110389) moiety in this compound, for instance, could potentially form key hydrogen bonds with polar residues in an enzyme's active site, thereby contributing significantly to its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models represent another facet of computational analysis. These models correlate the chemical structure of a series of compounds with their biological activity. For piperidine derivatives, GQSAR models have been developed to predict their inhibitory activity against targets like the p53–HDM2 interaction, a key pathway in cancer. researchgate.net Such models can help in the rational design of more potent inhibitors by identifying key structural features that influence activity.

Molecular dynamics (MD) simulations offer a more dynamic view of the enzyme-inhibitor complex, simulating the movement of atoms and molecules over time. This technique can provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in the enzyme upon ligand binding. For piperidine derivatives, MD simulations have been used to confirm the stable binding of inhibitors within the active sites of enzymes like tyrosinase and pancreatic lipase. researchgate.net

The table below summarizes representative data from computational studies on compounds structurally related to this compound, illustrating the types of enzymes targeted and the nature of the interactions observed.

| Compound Class | Target Enzyme | Key Computational Findings | Reference |

| Piperidine derivatives | Acetylcholinesterase (AChE) | Docking studies proposed new AChE inhibitors with favorable binding poses within the active site. | researchgate.net |

| Benzimidazole-based piperidine hybrids | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Active analogs established numerous interactions with the active sites, showing good docking scores. | mdpi.com |

| Piperidine derivatives | HDM2 | GQSAR models were developed, and top-scoring molecules from a combinatorial library showed strong binding energies in docking studies. | researchgate.net |

| Biheterocyclic propanamides | α-glucosidase | Docking results were coherent with in vitro enzyme inhibitory potentials, with active compounds binding inside the active region of the target protein. | acs.org |

Structure Activity Relationship Sar Studies Involving the 4 Methylpiperidine Moiety

Systematic Modification of the 3-(4-Methylpiperidin-1-YL)propan-1-OL Scaffold

The systematic modification of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. researchgate.net This process involves altering three main components of the scaffold: the propanol (B110389) linker, the 4-methylpiperidine (B120128) ring, and the terminal hydroxyl group.

Modification of the Propanol Linker:

Chain Length: The three-carbon chain connecting the piperidine (B6355638) nitrogen to the hydroxyl group is a critical determinant of spatial orientation and interaction with target proteins. Shortening or lengthening this chain can significantly alter biological activity by changing the distance between the basic nitrogen and the hydrogen-bonding hydroxyl group.

Introduction of Rigidity: Incorporating double or triple bonds within the linker can restrict conformational freedom, which may lead to a more favorable binding entropy.

Functional Group Transformation: The hydroxyl group can be oxidized to a ketone, as seen in related structures like 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, which have been investigated as acetylcholinesterase inhibitors. nih.gov This change from a hydrogen bond donor/acceptor to a hydrogen bond acceptor alone drastically alters potential binding interactions. The alcohol can also be converted to ethers or esters to modulate lipophilicity and metabolic stability.

Modification of the 4-Methylpiperidine Ring:

Position of the Methyl Group: Moving the methyl group from the 4-position to the 2- or 3-position would create new stereocenters and alter the molecule's interaction with chiral biological targets. Studies on related piperidines have shown that even subtle changes, like the presence or absence of a 3-methyl substituent, can significantly impact potency and receptor selectivity. nih.gov

Substitution on the Nitrogen: While the parent scaffold has a proton on the nitrogen (in its protonated form), N-alkylation or N-arylation is a common strategy. For example, N-benzyl substitution is frequently employed in related series to explore interactions with hydrophobic pockets in target proteins. nih.gov

The following table outlines potential modifications to the scaffold and the rationale behind them.

| Modification Area | Specific Change | Rationale for Modification |

| Propanol Linker | Varying chain length (C2 to C5) | Optimize distance between key pharmacophoric features. |

| Introduction of a ketone (propanone) | Alter hydrogen bonding capacity and electronic profile. nih.gov | |

| Esterification of the hydroxyl group | Increase lipophilicity and potential for prodrug strategy. | |

| 4-Methylpiperidine Ring | Shifting methyl to 2- or 3-position | Introduce chirality and explore different steric interactions. nih.gov |

| Replacing methyl with larger alkyl groups | Probe the size of the binding pocket. nih.gov | |

| N-substitution (e.g., Benzyl) | Explore hydrophobic interactions. nih.gov | |

| Ring bioisosteres (e.g., Pyrrolidine) | Evaluate the role of ring size and basicity. |

Impact of Piperidine Substitution on Biological Activity

Substituents on the piperidine ring play a pivotal role in determining the pharmacological profile of a molecule. acs.org The size, position, and electronic nature of these substituents can influence binding affinity, selectivity, and functional activity at a given biological target.

In the context of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a class of opioid receptor ligands, the methyl groups on the piperidine ring have a pronounced effect on antagonist properties. nih.gov A systematic study removing these methyl groups revealed that while they are not strictly required for pure opioid antagonism, their presence significantly increases antagonist potency. nih.gov For instance, the removal of the 4-methyl group or both the 3- and 4-methyl groups from the parent structure resulted in compounds that retained antagonist activity but with lower potency. nih.gov

Furthermore, replacing the 4-methyl group with a larger substituent, such as a propyl group, can switch the pharmacological profile from a pure antagonist to a mixed agonist–antagonist. nih.gov This highlights that the 4-position of the piperidine ring is highly sensitive to the steric bulk of the substituent, which in turn dictates the functional outcome of the receptor interaction.

The following table summarizes the impact of methyl group substitution on the opioid receptor antagonist activity of a related series of N-substituted 4-(3-hydroxyphenyl)piperidines.

| Compound Structure | Substitution Pattern | Impact on Activity | Reference |

| N-Substituted Piperidine | 3,4-dimethyl | Potent, pure antagonist | nih.gov |

| N-Substituted Piperidine | 3-methyl | Pure antagonist, reduced potency | nih.gov |

| N-Substituted Piperidine | 4-methyl | Pure antagonist, reduced potency | nih.gov |

| N-Substituted Piperidine | Unsubstituted | Pure antagonist, further reduced potency | nih.gov |

| N-Substituted Piperidine | 4-propyl | Mixed agonist-antagonist | nih.gov |

Conformational Flexibility and Its Influence on Activity

The conformational flexibility of the 4-methylpiperidine ring is a critical factor influencing its biological activity. Piperidine rings typically adopt a low-energy chair conformation, where substituents can occupy either an axial or equatorial position. The 4-methyl group on the scaffold preferentially occupies the equatorial position to minimize steric strain.

For the this compound scaffold, the flexibility resides in:

Ring Inversion: The ability of the piperidine ring to flip between chair conformations.

Torsional Rotation: The rotation around the C-N and C-C single bonds of the propanol side chain.

This flexibility allows the molecule to adopt different shapes to fit into a binding site. However, this comes at an energetic cost. Therefore, designing more rigid analogues, where the relative orientation of the 4-methylpiperidine nitrogen and the terminal hydroxyl group is constrained, can be a viable strategy to enhance binding affinity. acs.org

Development of SAR Models for Targeted Biological Actions

To navigate the vast chemical space of possible derivatives, computational methods are employed to develop Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. These models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. tandfonline.comnih.gov

The development of a QSAR model for piperidine derivatives typically involves several key steps:

Data Set Collection: A series of piperidine analogues with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., molecular shape, surface area). nih.govnih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks), are used to build a mathematical equation linking the descriptors to the biological activity. tandfonline.comnih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. tandfonline.com

For example, QSAR models have been successfully developed to predict the toxicity of piperidine derivatives against Aedes aegypti, achieving high determination coefficients (r²) greater than 0.85 on the training set and 0.8 on the test set. nih.gov Other models have been built to predict the inhibitory activity of piperidine analogues against specific targets like the bacterial NorA efflux pump, yielding statistically significant models that can guide the design of new, more potent inhibitors. nih.gov These computational models serve as powerful tools to prioritize the synthesis of new derivatives, saving time and resources in the drug discovery process. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-methylpiperidin-1-yl)propan-1-OL, and how can yield optimization be achieved?

- Methodology : A common approach involves reductive amination or nucleophilic substitution of 4-methylpiperidine with 3-chloropropanol. For example, describes a method using formalin and acetonitrile for similar piperidine derivatives. Yield optimization can be achieved by adjusting reaction temperature (e.g., 40–60°C), solvent polarity (acetonitrile or THF), and stoichiometric ratios of reactants . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (methanol) is recommended.

Q. How can the structural integrity of this compound be verified post-synthesis?

- Methodology : Use a combination of NMR (¹H/¹³C) to confirm the piperidine ring protons (δ 2.5–3.0 ppm) and hydroxyl proton (δ 1.5–2.0 ppm). FT-IR can validate the -OH stretch (~3300 cm⁻¹) and C-N bonds (~1200 cm⁻¹). Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 158.24 (C₉H₁₉NO) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : As per , wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. Store in airtight containers at 2–8°C. Waste disposal must comply with local regulations for amine-containing compounds, involving neutralization with dilute HCl before disposal .

Advanced Research Questions

Q. How does this compound interact with neurotransmitter receptors, and what experimental models are suitable for studying this?

- Methodology : highlights its structural similarity to neurotransmitter precursors. Use radioligand binding assays (e.g., with ³H-labeled ligands) on serotonin (5-HT₃) or dopamine receptors. In vitro neuronal cultures or CHO-K1 cells transfected with human receptors can quantify receptor affinity (Kd) and efficacy (EC₅₀) .

Q. What computational tools can predict the pharmacokinetic properties of derivatives of this compound?

- Methodology : Employ molecular docking software (AutoDock Vina) to model interactions with targets like cytochrome P450 enzymes. ADMET prediction tools (SwissADME) can estimate bioavailability, blood-brain barrier penetration, and metabolic stability. Validate predictions with in vitro hepatocyte assays .

Q. How do stereochemical variations in this compound affect its biological activity?

- Methodology : Synthesize enantiomers via chiral catalysts (e.g., BINAP-ruthenium complexes) and compare activity using cell-based assays (e.g., cAMP modulation in HEK293 cells). Circular dichroism (CD) and X-ray crystallography can resolve stereochemical configurations .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points)?

- Methodology : Discrepancies often arise from impurities or measurement conditions. Use differential scanning calorimetry (DSC) for precise melting/boiling points under controlled atmospheres. Cross-reference with PubChem or EPA DSSTox databases for standardized values .

Data Analysis & Experimental Design

Q. How can researchers design dose-response studies for this compound’s neuroactive effects?

- Methodology : Use logarithmic dosing (e.g., 0.1–100 µM) in ex vivo brain slice electrophysiology. Analyze dose-response curves with GraphPad Prism (four-parameter logistic model). Include positive controls (e.g., serotonin for 5-HT receptors) and account for solvent toxicity (DMSO <0.1%) .

Q. What analytical techniques quantify metabolic byproducts of this compound in hepatic models?

- Methodology : Incubate with primary hepatocytes and analyze metabolites via LC-MS/MS (C18 column, 0.1% formic acid mobile phase). Compare fragmentation patterns to libraries (e.g., NIST) or synthesize reference standards for major oxidation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.